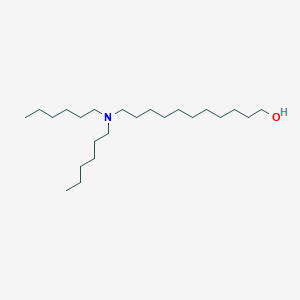

11-(Dihexylamino)undecan-1-ol

Descripción

11-(Dihexylamino)undecan-1-ol is a long-chain alcohol derivative featuring a dihexylamino group (-N(C₆H₁₃)₂) at the 11th carbon position. These compounds are pivotal in materials science, serving as ligands for metal coordination , surface modifiers for self-assembled monolayers (SAMs) , and intermediates in polymer synthesis . The hydroxyl group at the terminal carbon enables hydrogen bonding, while the substituents dictate solubility, reactivity, and application-specific properties.

Propiedades

Número CAS |

5332-92-3 |

|---|---|

Fórmula molecular |

C23H49NO |

Peso molecular |

355.6 g/mol |

Nombre IUPAC |

11-(dihexylamino)undecan-1-ol |

InChI |

InChI=1S/C23H49NO/c1-3-5-7-16-20-24(21-17-8-6-4-2)22-18-14-12-10-9-11-13-15-19-23-25/h25H,3-23H2,1-2H3 |

Clave InChI |

WFAJRMRCJZNFDX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCN(CCCCCC)CCCCCCCCCCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Dihexylamino)undecan-1-ol typically involves the reaction of 1-undecanol with dihexylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{1-Undecanol} + \text{Dihexylamine} \rightarrow \text{11-(Dihexylamino)undecan-1-ol} ]

The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific synthetic route employed. Common solvents used in this reaction include dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of 11-(Dihexylamino)undecan-1-ol may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. The industrial production process may also include purification steps such as distillation or recrystallization to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

11-(Dihexylamino)undecan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 11-(dihexylamino)undecanal or 11-(dihexylamino)undecanoic acid.

Reduction: Formation of 11-(dihexylamino)undecane.

Substitution: Formation of 11-(dihexylamino)undecyl halides or esters.

Aplicaciones Científicas De Investigación

11-(Dihexylamino)undecan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological membranes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mecanismo De Acción

The mechanism of action of 11-(Dihexylamino)undecan-1-ol involves its interaction with specific molecular targets and pathways. The dihexylamino group can interact with biological membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

11-(Tritylthio)undecan-1-ol

- Structure : Features a tritylthio (-S-C(C₆H₅)₃) group at C11.

- Synthesis : Produced via reaction of 11-(tritylthio)undecan-1-ol with sodium hydride in dimethylformamide (DMF) .

- Applications : Used in thiol-protected intermediates for organic synthesis.

11-(Trichlorosilyl)undecan-1-ol

- Structure : Contains a trichlorosilyl (-SiCl₃) group.

- Synthesis: Forms SAMs on silicon/glass surfaces via silanol bond formation .

- Applications: Enables photocatalytic polymerization of ethanol amine for micropatterned polymer brushes (e.g., polyethyleneimine) .

11-(((3s,5s,7s)-Adamantan-1-yl)oxy)undecan-1-ol

- Structure : Adamantane-based ether substituent at C11.

- Synthesis : Synthesized via reaction of 1,11-undecanediol with 1-bromoadamantane under basic conditions (12% yield) .

11-Mercapto-1-undecanol

- Structure : Thiol (-SH) group at C11.

- Synthesis: Not detailed in evidence, but analogous to thiol-functionalized alcohols.

- Applications : Forms stable SAMs on gold surfaces due to Au-S bonding .

1-Aminoundecane

- Structure : Primary amine (-NH₂) at C1, lacking the hydroxyl group.

- Properties: Higher basicity compared to dihexylamino derivatives; used as a surfactant or corrosion inhibitor .

Physical and Chemical Properties

Contrasts and Limitations

- Reactivity: Thiol- and silyl-substituted derivatives are moisture-sensitive, requiring inert handling , whereas amino derivatives (e.g., 1-Aminoundecane) are more stable but lack hydroxyl functionality .

- Synthetic Yields : Bulky substituents (e.g., adamantane) often result in lower yields (12% in ) compared to simpler derivatives .

- Chain Length Effects : Dodecan-1-ol (C12) has a higher melting point (24°C) than undecan-1-ol derivatives, impacting phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.